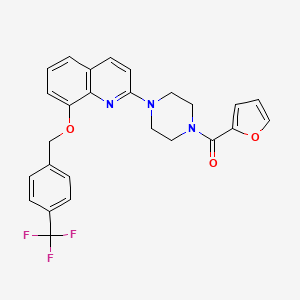
5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline is a chemical compound with the CAS number 1698243-60-5 . It has a molecular weight of 284.20 and a molecular formula of C12H18BrN3 .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline is 1S/C12H18BrN3/c1-9-8-15(2)5-6-16(9)12-4-3-10(13)7-11(12)14/h3-4,7,9H,5-6,8,14H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline, due to its structural complexity, has been a subject of interest in the synthesis of novel compounds and structural analysis. Research includes the synthesis of pentanuclear asymmetrical ladder structures in lithium anilide solvates, demonstrating the unique aggregation behavior of lithium anilide influenced by weak solvating ligands like 1,4-dimethylpiperazine (Clegg, Liddle, Mulvey, & Robertson, 2000). Similarly, the one-pot synthesis of 3,6-bis(5'-bromo-3'-indolyl)-1,4-dimethylpiperazine-2,5-dione has been reported, showcasing the compound's role in producing characterized products through bromination and immediate reaction with 5-bromoindole (Crooke, Davis-McGibony, & Whitlock, 2009).
Electroluminescence and Material Science
In material science, the compound's derivatives have been explored for their electroluminescence properties. A novel class of color-tunable emitting amorphous molecular materials has been designed and synthesized, demonstrating significant applications in organic electroluminescent (EL) devices (Doi, Kinoshita, Okumoto, & Shirota, 2003). These materials exhibit reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and form stable amorphous glasses with high glass-transition temperatures, showcasing their potential as excellent emitting materials for multicolor, including white light, organic EL devices.
Molecular Complexes and Polymerization
Research on molecular complexes has shown that certain anilinium alkyl-substituted picrates obtain not only as salts but also as charge-transfer complexes, emphasizing the electron-donor and acceptor roles of the aniline and acid molecules, respectively (Inoue & Matsunaga, 1973). Additionally, the synthesis of new partially hydrogenated carbazoles via bromination of dimethyl-anilines highlights the chemical versatility and reactivity of such compounds in creating derivatives with potential applications in various fields, including pharmaceuticals and materials science (Gataullin, Likhacheva, & Abdrakhmanov, 2007).
Advanced Chemical Synthesis
The compound and its derivatives are pivotal in advanced chemical synthesis, as seen in the selective monobromination of aniline derivatives for producing monobromoanilines with enhanced yield and selectivity (Onaka & Izumi, 1984). This selective bromination technique exemplifies the compound's role in facilitating specific chemical reactions crucial for the development of new chemical entities.
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye damage, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
5-bromo-2-(2,4-dimethylpiperazin-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-9-8-15(2)5-6-16(9)12-4-3-10(13)7-11(12)14/h3-4,7,9H,5-6,8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUYNBRUGSKKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=C2)Br)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

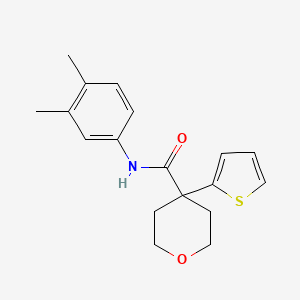

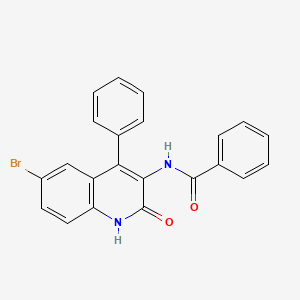
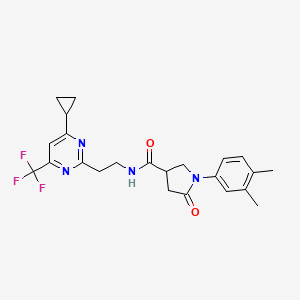
![N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)
![1-methyl-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2711036.png)
![(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid](/img/structure/B2711038.png)
![2-Butyl-6-(2,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2711039.png)
![1-(9-Bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2711040.png)
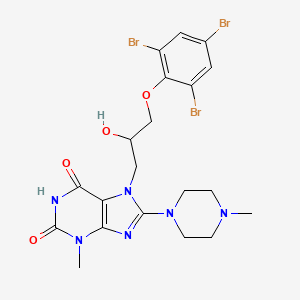
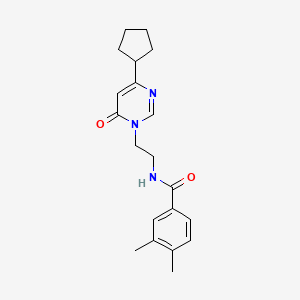
![[1,2,4]Triazolo[4,3-b]pyridazin-6-yl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2711048.png)
